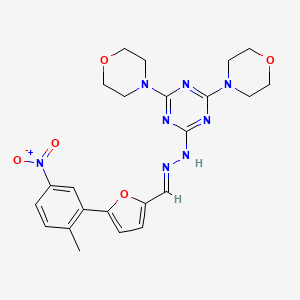![molecular formula C17H18ClNOS B5887859 2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)
2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide, also known as CAY10566, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been shown to possess various biological activities, including anti-inflammatory and analgesic effects.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide has been shown to possess various biological activities that make it a promising candidate for therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Mécanisme D'action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Inhibition of NF-κB activation by this compound may lead to the downregulation of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, this compound has been shown to reduce pain behavior in animal models of acute and chronic pain. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility of results. Furthermore, this compound has been shown to be stable under various experimental conditions, which makes it suitable for use in long-term studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents for its administration.
Orientations Futures
There are several future directions for the research on 2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases and pain in humans. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Furthermore, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide involves the reaction of 2-isopropylphenylamine with 4-chlorobenzenethiol in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to yield a high purity product and has been used in various studies to obtain this compound for further research.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12(2)15-5-3-4-6-16(15)19-17(20)11-21-14-9-7-13(18)8-10-14/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPXSGQIGVJDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)




![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)



![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887837.png)

![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)

